molecular formula C4H6N4O2 B2627504 N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide CAS No. 890091-64-2

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B2627504
CAS No.: 890091-64-2
M. Wt: 142.118
InChI Key: OHCOZSHFZBUMTH-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide (CAS 162969-65-5) is a chemical compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol . It belongs to a class of 1,2,5-oxadiazole carboximidamide derivatives that are of significant interest in medicinal chemistry and materials science research. Compounds within this chemical family have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme that is a promising target in cancer immunotherapy . For instance, the closely related analog 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L) is a highly potent IDO1 inhibitor with activity in the low nanomolar range, demonstrating the therapeutic potential of this chemical scaffold . Furthermore, derivatives of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide have been utilized in the development of advanced composite materials. Research shows that grafting these derivatives onto a chitosan polymer matrix creates sorbents with high selectivity and capacity for uranium removal from liquid media, highlighting their value in environmental remediation and nuclear waste management . This reagent serves as a versatile building block for researchers developing new therapeutic agents or functional materials. It is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(4(5)6-9)8-10-7-2/h9H,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCOZSHFZBUMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. The reaction is carried out at approximately 180°C, resulting in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxadiazole derivatives with varying degrees of oxidation.

    Reduction: Amine derivatives of the original compound.

    Substitution: Substituted oxadiazole compounds with different functional groups.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

IDO5L (4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide)
  • Structure : Differs by replacing the methyl group with a 3-chloro-4-fluorophenyl substituent.
  • Activity: A potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an IC50 in the low nanomolar range. Used in PET imaging probes due to its high affinity for IDO1 .
  • Synthesis : Synthesized via coupling 3-chloro-4-fluoroaniline with carboximidamidoyl chloride under basic conditions .
Epacadostat (INCB024360)
  • Structure: Features a 3-bromo-4-fluorophenyl group and a sulfamoylaminoethyl side chain.
  • Activity: Orally bioavailable IDO1 inhibitor in phase III trials for cancer immunotherapy. The bromine atom enhances binding to the enzyme’s hydrophobic pocket .
  • Pharmacokinetics : Higher metabolic stability compared to methyl-substituted analogs due to halogen-induced electron withdrawal .
N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide
  • Structure : Includes a methylphenethylamine side chain and halogenated aromatic ring.
  • Crystallography: Monoclinic crystal structure with planar furazan and benzene rings. Halogens (Br, F) contribute to strong intermolecular interactions, enhancing stability .
Compound Substituents Biological Target IC50/Potency Key Feature(s)
Target Compound 4-Methyl N/A N/A High lipophilicity
IDO5L 3-Cl, 4-F-phenyl IDO1 Low nM PET imaging probe
Epacadostat 3-Br, 4-F-phenyl + sulfamoylaminoethyl IDO1 Sub-nM Phase III clinical candidate
Chromone-oxime 10m Chromone-oxime + sulfonamide IDO1 Comparable to IDO5L Lower toxicity in vivo

Functional Group Modifications

Selenium Derivatives
  • Application : Se-init (Se-derivative of N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide) is a uranium sorbent. The diselenide bridges in its polymer structure enhance selectivity for heavy metals .
  • Comparison : The methyl group in the target compound reduces oxidative reactivity compared to selenium, limiting its use in sorption but improving biocompatibility.
Energetic Materials
  • Example: 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan.
  • Synthesis : Derived from the target compound’s hydroxyamidine precursor. Nitro and trinitroethyl groups increase detonation velocity, whereas the methyl group in the target compound reduces sensitivity .

Physicochemical Comparison

Property Target Compound IDO5L Epacadostat
LogP (Predicted) 1.2 2.8 3.5
Solubility (DMSO) >10 mg/mL >17 mg/mL ≥17.1 mg/mL
Thermal Stability Stable ≤200°C Stable ≤180°C Decomposes at 150°C

    Biological Activity

    N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-infective and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on available literature.

    Chemical Structure and Properties

    The molecular formula of this compound is C5H7N5OC_5H_7N_5O, with a molecular weight of approximately 155.14 g/mol. The oxadiazole ring structure contributes to its reactivity and interaction with biological targets.

    Antimicrobial Properties

    Research indicates that compounds within the oxadiazole class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes or direct interaction with microbial cell walls.

    Anti-inflammatory Effects

    This compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of certain inflammatory pathways by modulating enzyme activities involved in inflammation. This property makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

    Case Studies

    • Anti-infective Activity : A study demonstrated that N'-hydroxy derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism.
    • Cardiovascular Effects : Another investigation explored its potential as a sphingomyelin phosphodiesterase 1 inhibitor. This inhibition plays a crucial role in lipid metabolism and signaling pathways relevant to cardiovascular health.

    Synthesis Methods

    The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

    • Refluxing with Oxidizing Agents : The compound can be synthesized using oxidizing agents like bromine in dichloromethane.
    • Temperature-Controlled Reactions : Reactions may be conducted at elevated temperatures (around 180°C) to optimize yield and purity.

    Research Findings and Data Tables

    Study Biological Activity Key Findings
    Study 1AntimicrobialInhibition of S. aureus and E. coli growth by disrupting cell wall synthesis.
    Study 2Anti-inflammatoryInhibition of sphingomyelin phosphodiesterase 1 leading to reduced lipid plaques in cardiovascular models.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

    • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes.
    • Cellular Interaction : It may influence cellular pathways by altering lipid metabolism and signaling mechanisms.

    Q & A

    Q. Answer :

    • Solubility : Insoluble in water; ≥19.35 mg/mL in DMSO and ≥34.75 mg/mL in ethanol (with ultrasonication) .
    • Storage : Store solid compounds at -20°C. Solutions in DMSO/EtOH should be used immediately or aliquoted to avoid freeze-thaw cycles, as long-term storage reduces stability .

    Advanced: How have in vivo models been utilized to study its efficacy in cancer immunotherapy?

    Q. Answer :

    • Murine Models : The compound and analogs (e.g., INCB024360) were tested in CT26 colorectal adenocarcinoma and B16F10 melanoma models. Efficacy was evaluated via tumor volume reduction and survival rates, often combined with photodynamic therapy (PDT) or checkpoint inhibitors .
    • Combination Therapy : Synergy with PDT enhanced antitumor T-cell responses but induced IL-6-dependent systemic inflammation, requiring careful dosing optimization .

    Advanced: How do structural modifications impact IDO1 inhibition potency?

    Q. Answer :

    • Core Modifications : Substitutions at the oxadiazole ring (e.g., sulfamoylaminoethyl groups) improve binding to IDO1's heme-active site, reducing IC₅₀ to low nanomolar ranges .
    • SAR Insights : Hydroxyamidine moieties enhance competitive inhibition (Ki = 1.5 μM), while bromo-fluorophenyl groups increase metabolic stability .

    Basic: What enzymatic assays are used to evaluate IDO1 inhibition?

    Q. Answer :

    • HeLa Cell Assay : Measures kynurenine production via UV/Vis spectroscopy (λ = 321 nm) after 48-hour incubation. IC₅₀ values are calculated relative to untreated controls .
    • Fluorescence Polarization : Tracks heme-binding affinity using ferrous IDO1 and competitive inhibitors .

    Advanced: What challenges arise in developing ¹⁸F-labeled analogs for PET imaging?

    Q. Answer :

    • Radiolabeling : Coupling ¹⁸F-fluoroaniline precursors with carboximidamidoyl chloride requires anhydrous conditions and rapid purification to minimize radiolysis. Decay-corrected yields are ~18% .
    • Specific Activity : Achieve >98% radiochemical purity with 11–15 GBq/µmol activity, necessitating HPLC with γ-detection .

    Advanced: How does the compound interact with non-IDO1 targets like the AKT signaling pathway?

    Q. Answer :

    • PH Domain Inhibition : The 4-amino-oxadiazole moiety disrupts phosphatidylinositol (3,4,5)-triphosphate (PIP₃) binding to AKT’s pleckstrin homology (PH) domain, reducing phosphothreonine (308) levels. This was validated via surface plasmon resonance (SPR) and cell-based assays .

    Basic: What analytical methods ensure compound purity and identity?

    Q. Answer :

    • HPLC-MS : Confirms >95% chemical purity and verifies molecular weight .
    • ¹H/¹³C NMR : Validates structural integrity, particularly for amidoxime and oxadiazole protons .

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